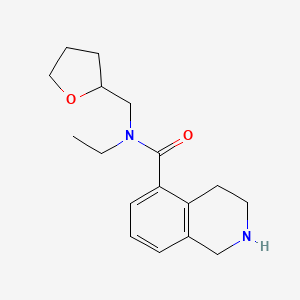
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol, also known as NSAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NSAM is a chiral molecule that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom.
Mecanismo De Acción
The mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to enhance the enantioselectivity of certain reactions, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit antitumor activity, although the exact mechanism of this activity is not yet known.
Biochemical and Physiological Effects:
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. In animal studies, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit antitumor activity, although further studies are needed to determine its efficacy in humans. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to have a low binding affinity for the human opioid receptors, which suggests that it may have potential as a non-opioid pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol in lab experiments is its high enantioselectivity, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation of using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol. One area of interest is the synthesis of chiral azetidine derivatives using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a starting material. These compounds have shown promising results as potential therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a non-opioid pain reliever. Finally, the investigation of the mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol and its antitumor activity in humans is an area of ongoing research.
Métodos De Síntesis
The synthesis of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol can be achieved through a multi-step process that involves the reaction of 1-naphthalenesulfonyl chloride with (S)-3-aminobutan-1-ol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to yield (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol as a white solid. This method has been reported to give a high yield of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol with excellent enantioselectivity.
Aplicaciones Científicas De Investigación
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. It has been used in the synthesis of chiral amino alcohols, which have been shown to exhibit excellent activity as catalysts in various organic reactions. (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has also been used as a starting material for the synthesis of chiral azetidine derivatives, which have shown promising results as potential therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
(1-naphthalen-1-ylsulfonylazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-10-11-8-15(9-11)19(17,18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAEFIOQMTIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)



![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)

